Cas no 1598205-76-5 (2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid)
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-762919
- 1598205-76-5
- Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-
- 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]aceticacid
- 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid
-
- Inchi: 1S/C5H6N2O3S/c1-3-6-5(11-7-3)10-2-4(8)9/h2H2,1H3,(H,8,9)
- InChI Key: WZIRNDLNZZLAGN-UHFFFAOYSA-N
- SMILES: S1C(=NC(C)=N1)OCC(=O)O
Computed Properties
- Exact Mass: 174.00991323g/mol
- Monoisotopic Mass: 174.00991323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 101Ų
Experimental Properties
- Density: 1.491±0.06 g/cm3(Predicted)
- Boiling Point: 357.8±44.0 °C(Predicted)
- pka: 2.46±0.10(Predicted)
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-762919-1.0g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
| Enamine | EN300-762919-0.05g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
| Enamine | EN300-762919-0.1g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
| Enamine | EN300-762919-0.25g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
| Enamine | EN300-762919-0.5g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
| Enamine | EN300-762919-2.5g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
| Enamine | EN300-762919-5.0g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 5.0g |
$3894.0 | 2024-05-22 | |
| Enamine | EN300-762919-10.0g |
2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid |
1598205-76-5 | 95% | 10.0g |
$5774.0 | 2024-05-22 |
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid Related Literature
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Additional information on 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid
Introduction to 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid (CAS No. 1598205-76-5)
2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid, identified by its Chemical Abstracts Service (CAS) number 1598205-76-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a thiadiazole core appended with an acetic acid moiety, has garnered attention due to its structural versatility and potential biological activity. The presence of the 3-methyl-1,2,4-thiadiazol-5-yl substituent introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The thiadiazole ring system is well-documented for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its incorporation into 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid not only enhances the compound's pharmacological potential but also provides a stable framework for further derivatization. The acetic acid component, on the other hand, introduces a carboxylic acid functionality, which can participate in various chemical reactions such as esterification, amidation, or salt formation, thereby expanding the compound's utility in synthetic chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid with biological targets. Studies suggest that the thiadiazole moiety may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the acetic acid group could modulate binding affinity through charge stabilization. These insights have guided the design of novel derivatives aimed at improving selectivity and efficacy.
In the realm of drug development, 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid has been explored as a precursor for synthesizing more complex pharmacophores. For instance, its transformation into esters or amides has yielded compounds with enhanced solubility and bioavailability. Additionally, the thiadiazole scaffold has been modified to introduce heterocyclic rings or functional groups that mimic natural products or known drugs. Such modifications are crucial for optimizing pharmacokinetic profiles and minimizing off-target effects.
The synthesis of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid involves multi-step organic reactions that highlight the compound's synthetic elegance. Key steps include nucleophilic substitution reactions to introduce the thiadiazolyl moiety followed by esterification or hydrolysis to achieve the desired functionalization. Advances in green chemistry have also influenced synthetic routes toward sustainability by employing catalytic methods or solvent-free conditions. These innovations not only improve yield but also align with environmental regulations governing chemical manufacturing.
Biological evaluation of 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid has revealed promising activities in preclinical models. Research indicates that derivatives of this compound exhibit inhibitory effects on enzymes involved in inflammatory pathways. For example, modifications to the methyl group on the thiadiazole ring have been shown to enhance binding to specific enzyme targets while maintaining overall structural integrity. Such findings underscore the importance of fine-tuning molecular architecture to achieve desired pharmacological outcomes.
The integration of high-throughput screening (HTS) technologies has accelerated the discovery process for compounds like 2-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]acetic acid. By systematically testing large libraries of derivatives for biological activity, researchers can rapidly identify lead compounds for further optimization. Computational tools play a pivotal role in this process by predicting potential hits before experimental validation becomes necessary. This synergy between computational and experimental approaches has significantly reduced development timelines in drug discovery pipelines.
The future prospects of 2-(3-Methyl-l,l,-4-thiadiazol-l)-5-yloxy]acetic acid (CAS No l59l82O5-l76-l) are promising as new methodologies emerge in synthetic biology and medicinal chemistry. Innovations such as biocatalysis or flow chemistry may offer novel pathways for producing this compound and its derivatives at scale. Furthermore; collaborations between academia; industry; and regulatory agencies will ensure that emerging therapeutics meet stringent safety; efficacy; and quality standards before reaching clinical use.
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